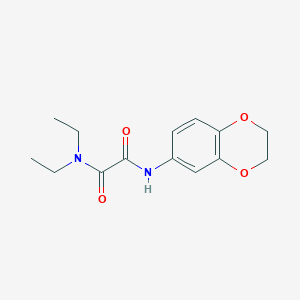![molecular formula C18H19F3N4O2S B4083027 N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083027.png)
N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Vue d'ensemble
Description
N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTP and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
MPTP is a potent inhibitor of mitochondrial complex I, which leads to a decrease in cellular energy production. This results in the death of dopaminergic neurons in the substantia nigra, which is the underlying cause of Parkinson’s disease.
Biochemical and physiological effects:
MPTP has been shown to induce Parkinson’s disease-like symptoms in animal models, which include tremors, rigidity, and akinesia. MPTP has also been shown to cause oxidative stress and inflammation, which can lead to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages as a research tool, including its ability to induce Parkinson’s disease-like symptoms in animal models, its potency as a mitochondrial complex I inhibitor, and its ability to cause oxidative stress and inflammation. However, MPTP also has several limitations, including its potential toxicity and the fact that it only induces a subset of Parkinson’s disease symptoms.
Orientations Futures
There are several future directions for MPTP research, including the development of new treatments for Parkinson’s disease, the study of the effects of MPTP on other neurological disorders, and the development of new research tools based on MPTP. Additionally, further research is needed to better understand the mechanism of action of MPTP and its potential toxicity in humans.
In conclusion, N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is a synthetic compound that has significant potential as a research tool in various fields. Its ability to induce Parkinson’s disease-like symptoms in animal models and its potency as a mitochondrial complex I inhibitor make it a valuable tool for studying the disease and developing new treatments. However, further research is needed to better understand its mechanism of action and potential toxicity in humans.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, MPTP has been used to induce Parkinson’s disease in animal models, which has helped researchers to better understand the disease and develop new treatments. In pharmacology, MPTP has been used to study the mechanism of action of various drugs and their effects on the body. In toxicology, MPTP has been used to study the toxic effects of various substances on the body.
Propriétés
IUPAC Name |
N-morpholin-4-yl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-12(16(26)24-25-7-9-27-10-8-25)28-17-22-14(13-5-3-2-4-6-13)11-15(23-17)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISAEIMGUNOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1CCOCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4082951.png)
![5-[4-(benzyloxy)-3-ethoxyphenyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4082953.png)


![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4082971.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4083000.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4083005.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4083011.png)


![1-(cyclohexylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B4083039.png)
![methyl [6-chloro-4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4083044.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4083046.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B4083047.png)